N-cyclopentyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-cyclopentyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a cyclization reaction involving an appropriate precursor.
Substitution Reactions: The cyclopentyl and propyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and various pyrrole-based pharmaceuticals.
Uniqueness
N-cyclopentyl-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazole and pyrrole derivatives.
Properties
Molecular Formula |
C16H21N3OS |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-cyclopentyl-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H21N3OS/c1-2-7-13-14(15(20)17-12-8-3-4-9-12)21-16(18-13)19-10-5-6-11-19/h5-6,10-12H,2-4,7-9H2,1H3,(H,17,20) |
InChI Key |
DCCUVLWOSKJGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCCC3 |
Origin of Product |
United States |
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